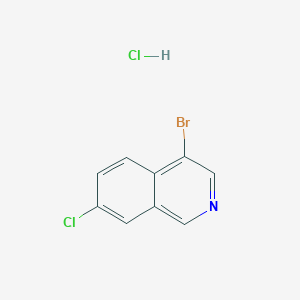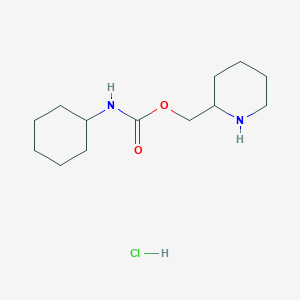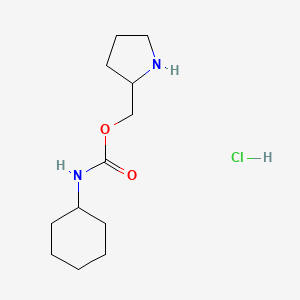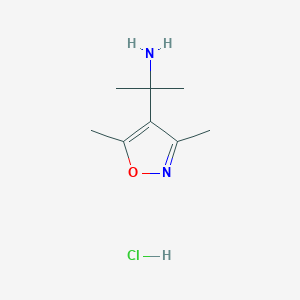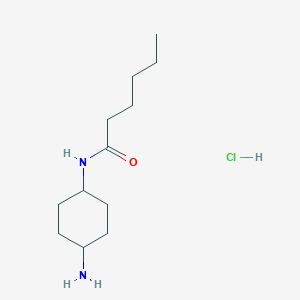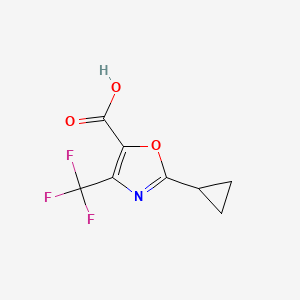
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a trifluoromethyl group attached to the 4-position of the ring. The 2-position of the ring would be substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Typically, these properties would include factors like molecular weight, density, melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Triazole-Based Scaffolds : The compound 5-amino-1,2,3-triazole-4-carboxylic acid, which can be related to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, is significant for preparing collections of peptidomimetics or biologically active compounds. A study highlighted the synthesis of triazole-containing dipeptides and HSP90 inhibitors using a ruthenium-catalyzed cycloaddition method, demonstrating the compound's potential in drug discovery (Ferrini et al., 2015).
Synthesis of Novel Cyclopropane Derivatives : A study presented a synthesis method for unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives starting from 4-sulfanylmethylene-5(4H)-oxazolones, indicating the versatility of oxazole derivatives in synthesizing novel cyclopropane compounds (Clerici et al., 1999).
Antimicrobial Activity : Substituted 1,2,3-triazoles synthesized from reactions involving compounds similar to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid were studied for their antimicrobial activity. This highlights the potential application in developing new antimicrobial agents (Holla et al., 2005).
Synthesis of Macrolides : Oxazoles, like 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides, a class of natural products with significant biological activity (Wasserman et al., 1981).
Preparation of Heterocyclic Compounds : The compound 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound , was synthesized and used to prepare a number of ester and amide derivatives. These compounds have potential applications in the synthesis of various heterocyclic compounds (Shi et al., 1991).
properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMJHNQSUWOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186867 | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
CAS RN |
1380170-68-2 | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380170-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



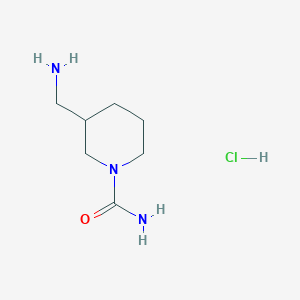
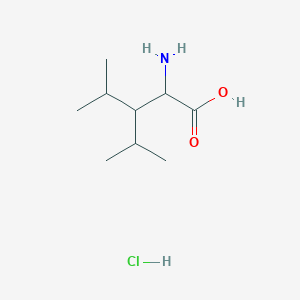
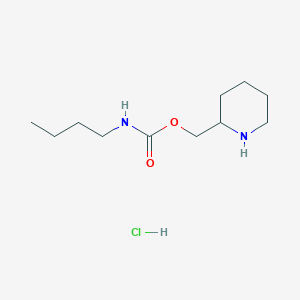
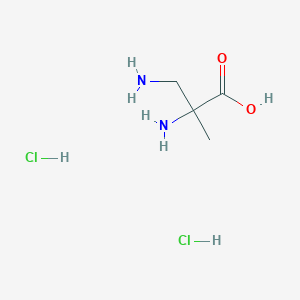
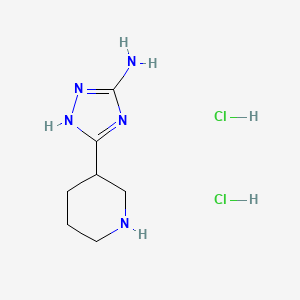
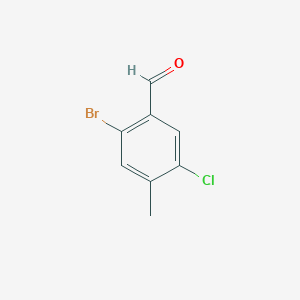
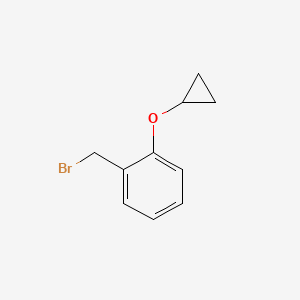
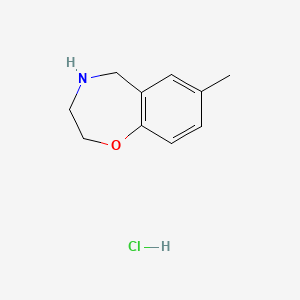
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
